2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a chemical compound with the molecular formula C13H16N4OS It is characterized by the presence of a mesityl group, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction using mesitylene and an appropriate alkylating agent.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole derivative with chloroacetamide in the presence of a base to form the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the mesityl group.
Scientific Research Applications
N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-MESITYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE: Similar structure but with a different triazole ring.
N-MESITYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: Similar structure but with a different position of the sulfanyl group.
Uniqueness
N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to the specific positioning of the sulfanyl group on the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-4-9(2)12(10(3)5-8)16-11(18)6-19-13-14-7-15-17-13/h4-5,7H,6H2,1-3H3,(H,16,18)(H,14,15,17) |
InChI Key |
GFIFWKUTZHODRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NN2)C |
Origin of Product |
United States |
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